molecular formula C10H11ClN2O B13047108 3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile

3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile

Cat. No.: B13047108
M. Wt: 210.66 g/mol
InChI Key: ZGNYCTDDQPAMFA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (predicted via B3LYP/6-311++G(d,p)) reveal distinct signals:

  • Aromatic protons : A doublet at δ 6.85–7.10 ppm (meta to Cl and OCH₃).
  • Methoxy group : A singlet at δ 3.80 ppm integrating for three protons.
  • Aminopropanenitrile chain :
    • Methylene (–CH₂–) protons as a multiplet at δ 2.50–2.70 ppm.

      –NH₂ protons as a broad singlet at δ 1.90 ppm (exchangeable).

¹³C NMR data include:

  • Nitrile carbon at δ 118.5 ppm.
  • Quaternary carbons (aromatic) at δ 135.2 (C-Cl) and 153.8 (C-OCH₃).

Infrared (IR) Spectroscopy

Key IR absorptions (Figure 3 in ):

  • Nitrile stretch : Sharp peak at 2245 cm⁻¹.
  • N–H bend (amine) : 1620 cm⁻¹.
  • C–O–C (methoxy) : 1250 cm⁻¹.
  • C–Cl stretch : 750 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 275 nm (ε = 4500 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic system, with a minor n→π* band at 310 nm from the nitrile group.

Crystallographic Analysis and X-ray Diffraction Studies

While X-ray crystallography data for this specific compound remain unpublished, related structures (e.g., 3-amino-3-(3,5-dibromophenyl)propanenitrile) adopt monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 102.3°. Hydrogen bonding between –NH₂ and nitrile groups stabilizes the lattice, with intermolecular distances of 2.89 Å.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the nitrile (–CN) and methoxy oxygen, while the amino group exhibits partial positive charge.

Table 2: DFT-Derived Electronic Properties

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.6 eV
Dipole Moment 3.8 Debye
Mulliken Charge (Cl) -0.32 e

The chloro and methoxy groups exert opposing electronic effects: the former withdraws electron density via induction, while the latter donates resonance stabilization.

Properties

IUPAC Name

3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNYCTDDQPAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Substituted Benzaldehydes

One established method starts with the corresponding substituted benzaldehyde, here 3-chloro-5-methoxybenzaldehyde , which undergoes reductive amination with a cyanide source or an amine and cyanide combination to form the β-amino nitrile.

  • The aldehyde reacts with ammonia or a primary amine to form an imine intermediate.
  • The imine is then treated with a cyanide source (e.g., KCN or NaCN) to form the β-amino nitrile.
  • Alternatively, reductive amination can be performed using hydrogenation catalysts under mild conditions to reduce the imine directly in the presence of cyanide.

This method provides good control over stereochemistry when chiral catalysts or auxiliaries are employed.

Catalytic Hydrogenation of β-Arylpropionitriles

Another route involves:

  • Starting from a substituted phenylpropanenitrile intermediate, such as 3-(3-chloro-5-methoxyphenyl)propanenitrile.
  • Catalytic hydrogenation in the presence of ammonia and a catalyst like Raney nickel or nickel on diatomaceous earth under controlled temperature (80–120°C) and pressure (2–5 MPa) conditions to selectively reduce the nitrile to the primary amine, yielding the β-amino nitrile product.

This approach is supported by analogous procedures for related compounds, such as the preparation of 3,3-diphenylpropylamine derivatives, where nitrile hydrogenation is a key step to introduce the amino group with high yield (93–95%) and purity.

Alkylation and Subsequent Functional Group Transformations

A multi-step process can also involve:

  • Alkylation of aromatic nitriles with appropriate electrophiles to introduce substituents on the aromatic ring.
  • Functional group interconversion to introduce the amino group via nucleophilic substitution or reductive amination.
  • Purification steps including recrystallization or distillation to obtain the final compound with high purity.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Yield (%) Notes
Alkylation of aromatic nitrile 3-chloro-5-methoxybenzaldehyde, cyanide source Reflux in aromatic solvent, AlCl3 catalyst for Friedel-Crafts type alkylation 90–95 Requires dry conditions, careful temperature control
Catalytic hydrogenation Raney nickel or Ni/SiO2 catalyst 80–120°C, 2–5 MPa H2 pressure, ammonia atmosphere 93–95 High selectivity for amine formation
Reductive amination Ammonia or primary amine, reducing agent (e.g., NaBH4, H2/Pd) Room temp to reflux, solvent like methanol or ethanol 85–92 Imine intermediate formation critical

Detailed Research Findings

  • The catalytic hydrogenation step is crucial for converting the nitrile group to the amino group without over-reduction or side reactions. Raney nickel catalysts have demonstrated excellent activity and selectivity in related systems.
  • The presence of electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic ring influences the reactivity and stability of intermediates, often requiring optimization of reaction times and temperatures to maximize yield and minimize by-products.
  • Purification of the final product typically involves recrystallization from alcohols or vacuum distillation to achieve high purity suitable for research or pharmaceutical applications.
  • Industrial scale synthesis may employ continuous flow reactors to improve reaction control and scalability, especially for hazardous steps involving cyanide or hydrogenation under pressure.

Comparative Table of Preparation Methods for Related Compounds

Preparation Method Key Reagents Advantages Limitations Typical Yield (%)
Reductive amination + cyanide Substituted benzaldehyde, NH3, KCN Straightforward, good stereocontrol Cyanide handling requires safety 85–92
Catalytic hydrogenation Substituted phenylpropanenitrile, Raney Ni High selectivity, scalable Requires high pressure equipment 93–95
Friedel-Crafts alkylation + functionalization Aromatic nitrile, AlCl3, electrophiles Versatile for aromatic substitutions Harsh conditions, side reactions possible 90–95

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the nitrile group can be reduced to form primary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-3-(3-azido-5-methoxyphenyl)propanenitrile or 3-amino-3-(3-thiocyanato-5-methoxyphenyl)propanenitrile can be formed.

    Oxidation Products: Nitro derivatives like 3-nitro-3-(3-chloro-5-methoxyphenyl)propanenitrile.

    Reduction Products: Primary amines such as 3-amino-3-(3-chloro-5-methoxyphenyl)propanamine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is being explored as a potential drug candidate for various therapeutic applications, including treatments for infections, cancer, and neurological disorders. Its structural components, such as the amino and nitrile groups, facilitate interactions with biological targets like enzymes and receptors, making it a valuable intermediate in the synthesis of pharmaceutical agents.

Biological Activity
Studies indicate that compounds with similar structures often exhibit significant biological activity. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the chloro and methoxy groups enhance hydrophobic interactions. These properties suggest potential efficacy in modulating enzyme activity or receptor function.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, 3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile serves as an essential building block for synthesizing more complex organic molecules. Its unique substitution pattern on the aromatic ring contributes to its reactivity profile and interaction capabilities with other compounds.

Synthetic Routes
The synthesis of this compound typically involves several steps:

  • Starting Material : A substituted benzene derivative is often used as the initial reactant.
  • Formation of Intermediates : The conversion of functional groups (e.g., aldehyde to nitrile) through various reagents and conditions.
  • Chiral Center Introduction : Techniques such as asymmetric synthesis are employed to introduce chirality effectively.

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound is utilized in the production of specialty chemicals. Optimized reaction conditions are employed to enhance yield and purity during manufacturing processes. This compound's versatility makes it suitable for various applications in chemical research and development.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Notes
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrileAnticancerTBDLacks methoxy group
3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrileAnti-inflammatoryTBDContains different halogen
3-Amino-3-(4-methoxyphenyl)propanenitrileAnalgesicTBDLacks chloro group

Table 2: Synthetic Routes Overview

StepDescription
Starting MaterialSubstituted benzene derivative (e.g., 5-chloro-3-methoxybenzaldehyde)
Intermediate FormationConversion of aldehyde to nitrile using hydroxylamine
Chiral Group IntroductionAsymmetric synthesis techniques to introduce chirality

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Differences from Target Compound Relevance/Applications Reference
3-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxy (no Cl) + carboxylic acid C₁₀H₁₁NO₃ Replaces Cl with H; nitrile → carboxylic acid Intermediate in peptide synthesis
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-fluoro, 5-methoxy (vs. 3-Cl, 5-OMe) C₁₀H₁₁FN₂O Fluoro vs. Cl; positional isomerism of substituents Chiral synthesis; enhanced metabolic stability
Cyanazine (Propanenitrile derivative) Triazine ring + ethylamino, Cl C₉H₁₃ClN₆ Bulkier triazine group; agricultural herbicide Banned due to environmental toxicity
3-Amino-3-[2-(3-chloro-5-trifluoromethyl-pyridinyl)]acrylonitrile Pyridinyl + trifluoromethyl, Cl C₁₀H₈ClF₃N₄ Heterocyclic ring; trifluoromethyl group Potential agrochemical or drug candidate

Key Findings :

Substituent Effects :

  • The chlorine atom in the target compound’s 3-position enhances electrophilicity compared to the fluorine analog in , which may influence binding affinity in biological targets.
  • Methoxy groups (as in ) improve solubility but reduce steric hindrance compared to bulkier substituents like trifluoromethyl groups in .

Functional Group Impact :

  • Replacement of the nitrile group with a carboxylic acid (as in ) drastically alters reactivity, making the compound more hydrophilic but less suitable for nucleophilic reactions.
  • The triazine ring in Cyanazine introduces strong herbicidal activity but also significant environmental risks, highlighting the importance of substituent choice in safety profiles.

Stereochemical Considerations :

  • The (3S)-configured fluoro analog in demonstrates the role of stereochemistry in metabolic stability, suggesting that the target compound’s enantiomeric purity could be critical for pharmaceutical applications.

Toxicity and Regulation :

  • Cyanazine’s ban underscores the need for rigorous toxicity screening of propanenitrile derivatives, particularly those with halogen substituents.

Biological Activity

3-Amino-3-(3-chloro-5-methoxyphenyl)propanenitrile is a chiral organic compound characterized by its unique structural features, including an amino group, a nitrile group, and a substituted phenyl ring. Its molecular formula is C₉H₈ClN₂O, with a molecular weight of 198.62 g/mol. The presence of chlorine and methoxy groups on the aromatic ring significantly influences its chemical reactivity and biological activity, making it a promising candidate for various medicinal applications.

Structural Characteristics

The compound's structure allows for diverse interactions due to the functional groups present. The amino and nitrile groups facilitate hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This structural versatility is critical for its potential applications in medicinal chemistry.

Property Value
Molecular FormulaC₉H₈ClN₂O
Molecular Weight198.62 g/mol
Functional GroupsAmino, Nitrile, Chlorine, Methoxy

Pharmacological Properties

Research indicates that compounds similar to this compound may possess significant pharmacological properties. These compounds have been investigated for their potential as:

  • Anti-inflammatory agents
  • Analgesics
  • Antimicrobial agents

The specific interactions with biological targets such as enzymes or receptors remain an area of ongoing investigation, suggesting that this compound could have significant implications in medicinal chemistry .

Case Studies and Research Findings

  • Biocatalytic Hydrolysis : A study involving the biocatalytic hydrolysis of β-aminonitriles showed that Rhodococcus rhodochrous exhibited enantioselective activity towards compounds similar to this compound. The nitrile hydratase enzyme was particularly effective, achieving enantiomeric excess in some cases .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties against various bacteria. For instance, a screening method using paper disc diffusion revealed that certain derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound likely involves modulation of enzyme activity or receptor function. This can influence metabolic pathways or neurotransmission processes, highlighting its potential therapeutic roles in treating diseases associated with these pathways .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions optimized for higher yields and purity in industrial settings. Advanced techniques such as continuous flow reactors are employed to enhance the efficiency of the production process .

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